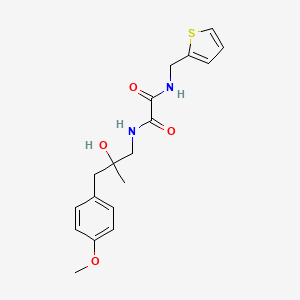

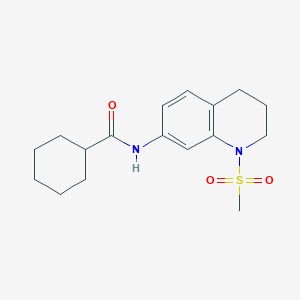

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound, a methylsulfonyl group, and a cyclohexanecarboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the methylsulfonyl group, and the attachment of the cyclohexanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline moiety could undergo reactions typical of aromatic compounds, while the amide group in the cyclohexanecarboxamide could participate in reactions like hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications

Catalytic Synthesis Enhancements

Researchers have developed novel catalysts that significantly enhance the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, illustrating the compound's role in facilitating complex chemical reactions under solvent-free conditions, thereby offering an eco-friendly and efficient synthesis approach (Goli-Jolodar, Shirini, & Seddighi, 2016).

Advancements in Heterocyclic Chemistry

Tandem Pummerer/Mannich cyclization cascade methodologies have been utilized to prepare aza-heterocycles, demonstrating the compound's utility in generating complex molecular structures that are crucial in the development of novel pharmaceuticals (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Novel Synthesis of Functionalized Quinolones

A new synthesis route has been established for the efficient production of 3,4-dihydroquinolin-2(1H)-ones, showcasing the compound's role in enabling the creation of densely functionalized heterocycles which are valuable in medicinal chemistry (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).

Enantioselective Synthesis

Organocatalytic enantioselective Pictet-Spengler reactions have been utilized for the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, illustrating the compound's potential in the stereoselective synthesis of natural products and synthetic drugs, thereby contributing to the field of chiral chemistry (Mons, Wanner, Ingemann, van Maarseveen, & Hiemstra, 2014).

Pharmaceutical Applications

The compound has been investigated for its role in inhibiting phenylethanolamine N-methyltransferase (PNMT), showing potential therapeutic applications for conditions related to the enzyme's activity. This highlights the compound's relevance in drug development for targeting specific biochemical pathways (Grunewald, Romero, & Criscione, 2005).

properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDOILWYXDNHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/no-structure.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2928209.png)

![Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928210.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2928211.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928214.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)

![Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2928222.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2928225.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)

![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)